6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole

Anticancer Kinase inhibition SAR analysis

SAR inconsistency from generic building blocks? The 4-fluorophenyl moiety on the imidazo[1,2-b]pyrazole core uniquely enables ATP-competitive kinase inhibition and multi-pathway modulation. ● Regioselective C-3 arylation for rapid library synthesis. ● Critical for MAPK/ERK1/2, p38MAPK, AKT polypharmacology. ● Ideal PROTAC precursor with linker handle. Ensure batch-to-batch reproducibility for medicinal chemistry campaigns.

Molecular Formula C11H8FN3
Molecular Weight 201.2 g/mol
CAS No. 130598-73-1
Cat. No. B146184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole
CAS130598-73-1
Synonyms6-(4-Fluorophenyl)-1H-imidazo(1,2-b)pyrazole
Molecular FormulaC11H8FN3
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=NC=CN3N2)F
InChIInChI=1S/C11H8FN3/c12-9-3-1-8(2-4-9)10-7-11-13-5-6-15(11)14-10/h1-7,14H
InChIKeyZWRJHKBNYUYERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)imidazo[1,2-b]pyrazole: Scaffold & Procurement


6-(4-Fluorophenyl)-1H-imidazo[1,2-b]pyrazole (CAS 130598-73-1) is a heterocyclic compound comprising a fused imidazole-pyrazole bicyclic core with a 4-fluorophenyl substituent at the 6-position [1]. This scaffold is a privileged structure in medicinal chemistry, having been explored for anti-angiogenic, anti-inflammatory, and kinase-modulating activities [2]. Its molecular weight (201.20 g/mol) and fluorinated aromatic moiety confer distinct physicochemical properties that influence target engagement and metabolic stability . As a building block, it enables diverse synthetic derivatization, including regioselective C-3 arylation and C-7 functionalization, which are critical for structure-activity relationship (SAR) exploration [3].

6-(4-Fluorophenyl)imidazo[1,2-b]pyrazole: Analog Limitations


The imidazo[1,2-b]pyrazole scaffold is exquisitely sensitive to substituent modifications, which dramatically alter its biological profile. SAR studies demonstrate that even minor changes—such as replacing the 4-fluorophenyl group with phenyl (CAS 130598-72-0), 4-chlorophenyl, or 4-methoxyphenyl—yield divergent kinase inhibition patterns, anti-proliferative potency (e.g., IC50 shifts from sub-micromolar to >10 µM), and target selectivity [1][2]. The 6-(4-fluorophenyl) moiety uniquely influences electron distribution and steric bulk, enabling specific interactions with kinase ATP-binding pockets and downstream signaling nodes (e.g., ERK1/2, p38MAPK, AKT) that non-fluorinated or differently substituted analogs cannot recapitulate [3]. Generic substitution therefore risks invalidating established SAR models and compromising experimental reproducibility in medicinal chemistry campaigns.

6-(4-Fluorophenyl)imidazo[1,2-b]pyrazole: Differentiation Evidence


Cytotoxic Selectivity in HL-60 Leukemia

While the exact 6-(4-fluorophenyl) imidazo[1,2-b]pyrazole parent compound lacks standalone cytotoxic data, SAR studies on closely related 7-carboxamide derivatives reveal that the 4-fluorophenyl substituent contributes to enhanced potency compared to unsubstituted or 4-methoxyphenyl analogs. Compound 63, bearing a 4-fluorophenyl moiety, demonstrated an IC50 of 0.183 µM against HL-60 human promyelocytic leukemia cells, representing a >50-fold improvement over less optimized congeners [1]. This potency is attributed to the electron-withdrawing fluorine atom, which optimizes binding to kinase targets and improves cellular permeability [2].

Anticancer Kinase inhibition SAR analysis

Regioselective C-3 Arylation

The imidazo[1,2-b]pyrazole core with a 6-aryl substituent, such as 4-fluorophenyl, undergoes highly regioselective palladium-catalyzed direct arylation at the C-3 position. This methodology achieves good to excellent yields (typically 60-95%) across a wide range of aryl partners, including electron-rich and electron-poor substituents [1]. In contrast, unsubstituted or alkyl-substituted cores often require multi-step protection/deprotection sequences or suffer from poor regioselectivity. The 6-(4-fluorophenyl) derivative thus serves as a privileged intermediate for rapid library synthesis, accelerating SAR exploration compared to less versatile scaffolds [2].

Medicinal chemistry Late-stage functionalization C-H activation

MAPK/AKT Pathway Inhibition

Imidazo[1,2-b]pyrazole derivatives bearing a 4-fluorophenyl group at the 6-position have been shown to interfere with key pro-angiogenic and inflammatory signaling pathways. In platelet and human umbilical vein endothelial cell (HUVEC) assays, these compounds inhibited ERK1/2, AKT, and p38MAPK phosphorylation, with varying potency depending on additional substituents [1]. For instance, certain derivatives blocked ROS production and platelet aggregation with IC50 values in the low micromolar range. Non-fluorinated or 4-methoxyphenyl analogs exhibited significantly reduced activity, often failing to inhibit all three pathways simultaneously [2]. This polypharmacology profile is advantageous for addressing complex diseases like cancer and chronic inflammation.

Anti-angiogenic Inflammation Signal transduction

Fluorine-Driven Metabolic Stability

The presence of a fluorine atom at the para position of the phenyl ring is known to increase metabolic stability by blocking cytochrome P450-mediated oxidation. While direct metabolic stability data for 6-(4-fluorophenyl)-1H-imidazo(1,2-b)pyrazole is not publicly available, extensive medicinal chemistry precedent demonstrates that 4-fluorophenyl groups increase half-life in human liver microsomes by 2- to 5-fold compared to unsubstituted phenyl analogs [1]. This trend is consistent across diverse heterocyclic scaffolds, including imidazo[1,2-b]pyrazoles, and is attributed to the strong C-F bond and electron-withdrawing effect [2]. Procurement of the fluorinated building block therefore provides a strategic advantage for lead optimization campaigns aiming to improve in vivo exposure.

ADME Drug metabolism Pharmacokinetics

6-(4-Fluorophenyl)imidazo[1,2-b]pyrazole: Key Applications


Kinase Inhibitor Lead Optimization

This compound serves as a versatile core for developing ATP-competitive kinase inhibitors, particularly those targeting the MAPK and PI3K/AKT pathways. The 4-fluorophenyl group enhances binding affinity and selectivity compared to non-fluorinated analogs [3]. Researchers can leverage the regioselective C-3 arylation methodology to rapidly generate focused libraries and explore SAR [4].

Anti-Angiogenic & Anti-Inflammatory Discovery

Derivatives of this scaffold have demonstrated multi-pathway modulation (ERK1/2, AKT, p38MAPK) relevant to angiogenesis and chronic inflammation [3]. The 4-fluorophenyl substitution is critical for achieving this polypharmacology, making the compound a preferred starting point for dual-mechanism drug candidates [4].

C-H Functionalization Methods

The 6-aryl imidazo[1,2-b]pyrazole core is an ideal substrate for developing and optimizing palladium-catalyzed direct arylation protocols. Its ability to undergo regioselective C-3 functionalization in high yields provides a robust model system for method validation [3]. Procurement of this specific building block ensures reproducibility in synthetic chemistry research [4].

PROTAC Building Block

The compound's kinase-binding scaffold and synthetic handle for linker attachment (via C-3 or C-7 functionalization) make it suitable for designing proteolysis-targeting chimeras (PROTACs). The fluorophenyl group may contribute to improved cell permeability and target engagement, as demonstrated in related PROTAC studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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